molecular formula C9H5BrO B1611030 5-Bromo-1H-inden-1-one CAS No. 338989-48-3

5-Bromo-1H-inden-1-one

Cat. No. B1611030
M. Wt: 209.04 g/mol
InChI Key: GDISUFGKUMDDGG-UHFFFAOYSA-N
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Description

5-Bromo-1H-inden-1-one, also known as 5-Bromo-1-indanone, is a derivative of 1-indanone . It is a pharmaceutical intermediate compound that is a raw material for the preparation of indanone-based pharmaceuticals . It is also used as a chemical reagent for the preparation of other indanones .


Molecular Structure Analysis

The molecular formula of 5-Bromo-1H-inden-1-one is C9H7BrO . The structure includes a bromine atom attached to an indanone ring .

Scientific Research Applications

  • Organic Synthesis :

    • 1-Bromo-3-buten-2-one, similar in structure to 5-Bromo-1H-inden-1-one, is investigated as a building block in organic synthesis, particularly in forming 5-membered-aza-heterocycles and carbocycles, offering moderate yields in these reactions (Westerlund, Gras, & Carlson, 2001).
  • Chemical Structure Studies :

    • Research on tautomerism and structure of 4-bromo substituted 1H-pyrazoles, which are structurally related to 5-Bromo-1H-inden-1-one, suggests insights into the stability of certain tautomers in different conditions (Trofimenko et al., 2007).
  • Generation and Trapping of Isoindenones :

    • The generation of Inden-2-one derivatives, which are closely related to 5-Bromo-1H-inden-1-one, and their effective trapping in both intra- and inter-molecular additions, is a significant area of research (Jones & Ryder, 1997).
  • Preparation of Indenyl Compounds :

    • The oxidative addition of 1-bromo-1H-indene to specific compounds is studied for the preparation of indenyl compounds, which are useful in various chemical processes (Honzíček, Mukhopadhyay, & Romão, 2010).
  • Stability of Alkoxy-Substituted Inden-2-ones :

    • The stability of certain inden-2-ones, especially those with methoxyl substituents, has been a topic of investigation, offering insights into the stability characteristics of similar compounds like 5-Bromo-1H-inden-1-one (Bradshaw, Jones, & Nongrum, 1991).
  • Synthesis of Novel Ligands :

    • The synthesis of novel ligands containing azole fragments bonded with cyclopentadienyl via nitrogen using 2-bromo-1H-indene offers insights into the versatility of this compound in ligand creation (Lebedev et al., 2009).
  • Suzuki-Miyaura Cross-Coupling Reactions :

    • 2,3,5-Tribromo-1H-inden-1-one, related to 5-Bromo-1H-inden-1-one, is used in Suzuki-Miyaura cross-coupling reactions to synthesize various arylated compounds, demonstrating the compound's potential in complex chemical syntheses (Zinad, Hussain, Villinger, & Langer, 2011).
  • Crystal Structure Analysis :

    • Research into the crystal structure, intermolecular interactions, and thermal analysis of certain indole derivatives highlights the importance of structural analysis in understanding the properties of compounds like 5-Bromo-1H-inden-1-one (Barakat et al., 2017).

Safety And Hazards

5-Bromo-1H-inden-1-one may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to avoid dust formation .

properties

IUPAC Name

5-bromoinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDISUFGKUMDDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC2=O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463715
Record name 5-bromo-1-oxoindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-inden-1-one

CAS RN

338989-48-3
Record name 5-bromo-1-oxoindene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DSK Zinad - 2011 - rosdok.uni-rostock.de
… 2,3-Diaryl-5-bromo-1H-inden-1-one 16a-g was prepared by reaction of 13 with (2.0 equiv.) of arylboronic acids 3b,c,o,j,g,h,f in (75-88%) yields (Scheme 12, Table 11). The best yields …
Number of citations: 4 rosdok.uni-rostock.de

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